7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a fluorine atom at position 7 of the aromatic ring. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules.
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
RGIIGMBKTBQFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluoro-Dechlorination Route
One documented approach starts from chlorinated quinoline derivatives, such as 5,6,7,8-tetrachloroquinoline. Through controlled nucleophilic substitution reactions, selective fluoro-dechlorination is achieved to yield a mixture of fluorinated intermediates including 7-fluoro-5,6,8-trichloroquinoline and related compounds. These intermediates can then be further transformed to the target amine-substituted tetrahydronaphthalene derivative by reduction and amination steps.
Multi-Step Organic Synthesis with Asymmetric Considerations
Although specific asymmetric synthesis for the exact 7-fluoro-5-(trifluoromethyl) derivative is less documented, related compounds such as (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine are synthesized via multi-step organic reactions. These include:
- Suzuki–Miyaura coupling to form carbon-carbon bonds between aryl halides and organoboron reagents, facilitating the introduction of trifluoromethyl groups.
- Asymmetric synthesis techniques to control chirality at the tetrahydronaphthalene ring.
- Subsequent amination to introduce the amine functionality at the 1-position.
Reduction and Functional Group Transformations
Reduction of formamide intermediates derived from tetrahydronaphthalenyl amines using lithium aluminum hydride (LiAlH4) is a common method to obtain the corresponding amines. This approach has been demonstrated in related tetrahydronaphthalen-1-amine derivatives, where formylation followed by reduction yields the primary amine with high yields (up to 95% over two steps).
Detailed Synthetic Procedure Example
Comparative Table of Preparation Parameters
| Parameter | Method 1: Fluoro-Dechlorination | Method 2: Suzuki–Miyaura Coupling + Reduction | Method 3: Formylation + LiAlH4 Reduction |
|---|---|---|---|
| Starting Material | Chlorinated quinolines | Aryl halides and boronic acids | Tetrahydronaphthalenyl amines |
| Key Reagents | Nucleophilic fluoride sources | Pd catalyst, organoboron reagents | Ethyl formate, LiAlH4 |
| Reaction Conditions | Controlled substitution, mild heating | Pd-catalyzed coupling, inert atmosphere | 0°C to reflux in THF |
| Yield | Moderate to high for intermediates | High regioselectivity, moderate yield | High yield (up to 95%) over two steps |
| Chirality Control | Limited in initial steps | Possible via chiral catalysts or starting materials | Not applicable |
| Scalability | Potential but undocumented | Scalable with palladium catalysis | Common lab-scale reduction |
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the fluorine atom are likely.
Fluorinating Agents: Used for introducing fluorine atoms.
Hydrogenation Catalysts: Employed in reduction reactions.
Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.
Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is being explored for its potential therapeutic effects. Its structure allows for enhanced binding affinity to biological targets due to the influence of fluorine substituents.
Case Study: MAO-B Inhibition
A study demonstrated that this compound acts as a potent inhibitor of Monoamine Oxidase B (MAO-B), with an IC50 value comparable to established inhibitors like rasagiline. This suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease through neuroprotective mechanisms .
Case Study: Serotonin Receptor Affinity
Another investigation focused on the compound's binding affinity at serotonin receptors. The findings revealed that modifications in the trifluoromethyl group significantly influenced receptor selectivity. The (S)-enantiomer showed a marked preference for 5-HT2C receptors, indicating its potential role in managing mood disorders .
Biological Research
In biological studies, the compound is evaluated for its bioactivity. The incorporation of fluorine can improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability and metabolic stability.
Mechanism of Action
The mechanism involves interaction with specific molecular targets where the fluorinated structure enhances binding affinity to enzymes and receptors. This modulation can lead to significant biological effects .
Industrial Applications
In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its thermal stability and resistance to degradation make it suitable for high-performance applications.
Summary of Biological Activities
| Activity | Findings |
|---|---|
| MAO-B Inhibition | Significant activity with IC50 comparable to rasagiline |
| Serotonin Receptor Binding | High affinity for 5-HT2C receptors |
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds, focusing on substituent positions, molecular properties, and functional roles:
Key Observations :
- Substituent Position : The 7-F/5-CF₃ arrangement in the target compound distinguishes it from analogs like (R)-5-Cl-6-CF₃ , where substituents at adjacent positions may alter electronic effects or steric hindrance.
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but introduce handling hazards (e.g., respiratory irritation) .
Biological Activity
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene structure with fluorine and trifluoromethyl substituents. The presence of these groups influences its lipophilicity and receptor binding properties.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors, particularly the 5-HT2 family, which are implicated in various neuropsychiatric disorders.
Key Findings:
- Serotonin Receptor Affinity : The compound demonstrates selective binding to 5-HT2A and 5-HT2C receptors, which are crucial for mood regulation and anxiety responses .
- Inhibitory Activity : In vitro studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Psychotropic Effects : A study demonstrated that administration of the compound in rodent models resulted in significant anxiolytic-like effects without the typical side effects associated with traditional anxiolytics .
- Comparative Studies : In comparative analyses with other known MAO inhibitors, this compound exhibited superior selectivity for MAO-B over MAO-A, suggesting a potentially favorable side effect profile for treating depression and anxiety disorders .
- Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities and interactions at the molecular level, further supporting its role as a promising candidate for drug development targeting serotonergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
